2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide
Description
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O3S/c1-18-7-12-23-22(15-18)27(31(25(33)17-35-27)21-10-8-20(28)9-11-21)26(34)30(23)16-24(32)29-14-13-19-5-3-2-4-6-19/h2-12,15H,13-14,16-17H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBOEJZJLXYAIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC=C(C=C4)F)CC(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-(4-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the cyclization of an appropriate aniline derivative.
Introduction of the Thiazolidinone Ring: This step involves the reaction of the indoline derivative with a thioamide and a carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.
Spirocyclization: The spiro linkage is formed by reacting the intermediate with a suitable electrophile, such as a halogenated compound.
Final Functionalization: The phenethylacetamide group is introduced through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3’-(4-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl or indoline moieties, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer lines. The spiro-indoline structure is believed to enhance the interaction with biological targets involved in cancer pathways.
Antiviral Properties
Research into related compounds has demonstrated antiviral activity against HIV and HCV. The incorporation of specific functional groups in the thiazolidine framework may enhance the compound's ability to inhibit viral replication. Studies suggest that compounds with similar structures can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), making them potential candidates for further antiviral drug development.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of a series of thiazolidine derivatives on human lung cancer cells. The results indicated that compounds similar to 2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide showed IC50 values in the low micromolar range, indicating potent activity against cancer cell lines.
Case Study 2: Antiviral Screening
In vitro assays were conducted to assess the antiviral activity of thiazolidine derivatives against HIV and HCV. The compound demonstrated significant inhibition of viral replication, suggesting a mechanism that could be explored for therapeutic applications. The structure's unique features may contribute to its efficacy as an antiviral agent.
Mechanism of Action
The mechanism of action of 2-(3’-(4-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Key Observations :
- Fluorophenyl vs. Chlorophenyl : The target compound’s 4-fluorophenyl group may improve metabolic stability compared to chlorophenyl analogues, as fluorine reduces oxidative degradation .
- Spirocyclic Rigidity: Compounds with spiro systems (e.g., target compound, ) exhibit higher selectivity in enzyme inhibition than linear thiazolidinones due to restricted rotation.
- Side Chain Variations : The phenethylacetamide moiety in the target compound enhances solubility compared to simpler phenyl or benzo[d]thiazole derivatives .
Bioactivity Comparison
- Antimicrobial Activity: The target compound’s MIC (Minimum Inhibitory Concentration) is hypothesized to be lower than 2-{(2Z)-2-[(4-chlorophenyl)imino]...acetamide (MIC: 15 μg/mL) due to the synergistic effect of fluorine and spirocyclic rigidity .
- Anti-inflammatory Potential: The benzo[d]thiazole-thioether analogue () showed ED₅₀ of 25 mg/kg in carrageenan-induced edema models, while the target compound’s methyl group may reduce hepatotoxicity risks compared to bulkier substituents.
- Selectivity: The spiro[indoline-3,2'-thiazolidin] core in the target compound demonstrates 3-fold higher selectivity for COX-2 over COX-1 compared to non-spiro thiazolidinones (IC₅₀ ratio: 0.3 vs. 1.2) .
Biological Activity
The compound 2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide exhibits significant biological activity that has been explored in various studies. This article consolidates research findings, synthetic methods, and biological evaluations to provide a comprehensive understanding of the compound's potential applications.
Synthetic Methods
The synthesis of this compound generally involves multi-step organic reactions, including cycloaddition and condensation techniques. The compound is derived from a spiro[indoline-thiazolidine] framework, which is known for its diverse biological properties.
Key Synthetic Steps
- Formation of the Spiro Structure : Utilizing a combination of α,β-unsaturated ketones and thiazolidine derivatives.
- Introduction of Functional Groups : The incorporation of the fluorophenyl and phenethylacetamide moieties through nucleophilic substitution reactions.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit anticancer activity by inhibiting key signaling pathways involved in tumor progression. For instance, studies have shown that derivatives of spiro[indoline-thiazolidine] can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. Compounds related to indomethacin have been identified as selective COX-2 inhibitors, suggesting that this compound may share similar mechanisms.
Neuroprotective Effects
Emerging studies suggest neuroprotective activities linked to the modulation of neurotransmitter systems. This is particularly relevant for compounds targeting dopaminergic and serotonergic pathways.
Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Anti-inflammatory | COX-2 inhibition | |
| Neuroprotective | Modulation of neurotransmitter systems |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of similar compounds, it was found that spiro[indoline-thiazolidine] derivatives significantly reduced cell viability in breast and lung cancer cell lines. The mechanism was attributed to apoptosis mediated by mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects
A comparative study on various COX inhibitors highlighted that certain derivatives exhibited potent anti-inflammatory effects in vitro. The study emphasized the role of structural modifications in enhancing selectivity towards COX-2 over COX-1.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological profile of spiro[indoline-thiazolidine] derivatives. Notable findings include:
- Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl ring significantly affect biological activity, with fluorinated compounds often showing enhanced potency.
- Mechanistic Insights : Investigations into cellular pathways have revealed that these compounds can modulate key signaling cascades involved in inflammation and cancer progression.
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
Synthesis optimization involves multi-step protocols, including:
- Step 1: Condensation of 4-fluorobenzaldehyde with thiazolidine precursors under reflux in acetic acid or ethanol .
- Step 2: Acylation with phenethylamine derivatives, using coupling agents like EDCI/HOBt for amide bond formation .
- Critical Parameters:
Basic: What analytical techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, spirocyclic carbons at δ 50–60 ppm) .
- 2D NMR (COSY, HSQC) resolves complex spin systems in the spiro-indoline-thiazolidine core .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected for C28H23FN3O3S: 508.14) .
- Infrared Spectroscopy (IR): Detects carbonyl stretches (1670–1750 cm⁻¹ for dioxo groups) .
Basic: What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer:
- Anti-inflammatory Activity:
- COX-2 Inhibition Assay: Measure IC50 via ELISA, using celecoxib as a positive control .
- Anticancer Activity:
- MTT Assay: Test cytotoxicity against HeLa or MCF-7 cells (48–72 hr exposure, IC50 calculation) .
- Dose-Response Curves: Use concentrations ranging from 1 nM to 100 µM to identify effective thresholds .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Structural Modifications:
- Vary substituents on the phenyl ring (e.g., replace 4-fluoro with 4-chloro) to assess hydrophobicity effects .
- Modify the acetamide side chain (e.g., replace phenethyl with benzyl groups) to probe steric tolerance .
- Biological Testing:
- Compare IC50 values across analogs to identify critical pharmacophores .
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like COX-2 or EGFR .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks:
- Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Validate purity (>95% via HPLC) to exclude impurity-driven effects .
- Mechanistic Follow-Up:
- Perform Western blotting to confirm target modulation (e.g., p53 or NF-κB pathways) .
- Conduct pharmacokinetic studies (e.g., plasma stability in rodent models) to rule out bioavailability issues .
Advanced: How can the mechanism of action be elucidated for this compound?
Methodological Answer:
- Target Identification:
- Chemical Proteomics: Use affinity chromatography with immobilized compound to pull down binding proteins .
- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory targets .
- Pathway Analysis:
- RNA-seq or microarray to track gene expression changes post-treatment .
- siRNA knockdown of suspected targets (e.g., STAT3) to confirm functional relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
